1-Acenaphthenol
Overview
Description
1-Acenaphthenol is an organic compound with the molecular formula C₁₂H₁₀O. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a hydroxyl group attached to the acenaphthene structure, making it a secondary alcohol. This compound is known for its stability and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acenaphthenol can be synthesized through several methods. One common method involves the microbial metabolism and photolysis of acenaphthene. The process typically involves the use of specific microorganisms that can metabolize acenaphthene to produce this compound .
Another synthetic route involves the reduction of acenaphthenequinone using sodium borohydride in an alcohol solvent. The reaction is carried out under controlled conditions to ensure the selective reduction of the quinone to the corresponding alcohol .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of acenaphthenequinone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the quinone to the alcohol, yielding this compound .
Chemical Reactions Analysis
Types of Reactions
1-Acenaphthenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The compound can be reduced to acenaphthene using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Acenaphthenequinone.
Reduction: Acenaphthene.
Substitution: Halogenated acenaphthenes or amine derivatives.
Scientific Research Applications
1-Acenaphthenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acenaphthenol involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to act as a substrate for dihydrodiol dehydrogenases, enzymes that play a role in the metabolism of polycyclic aromatic hydrocarbons . The hydroxyl group in this compound allows it to form hydrogen bonds with active sites of enzymes, facilitating its conversion to other metabolites .
Comparison with Similar Compounds
1-Acenaphthenol can be compared with other similar compounds, such as acenaphthene, acenaphthenequinone, and naphthalene derivatives:
Acenaphthene: Unlike this compound, acenaphthene lacks a hydroxyl group, making it less reactive in certain chemical reactions.
Acenaphthenequinone: This compound is an oxidized form of this compound and is used as an intermediate in various oxidation reactions.
Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthol share structural similarities with this compound but differ in their reactivity and applications.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCIEHYJYRTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951449 | |
Record name | 1,2-Dihydroacenaphthylen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-07-6, 28807-94-5 | |
Record name | (±)-Acenaphthenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthene-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylenol, 1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ACENAPHTHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dihydroacenaphthylen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acenaphthen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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